7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
7-propan-2-yl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H12N4/c1-6(2)7-3-4-9-8-10-5-11-12(7)8/h4-7H,3H2,1-2H3 |
InChI Key |
PMFIEJDXJCXDHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC=NC2=NC=NN12 |
Origin of Product |
United States |
Preparation Methods
Three-Component Biginelli-Like Cyclization Method
A prominent method involves the one-pot three-component reaction of 3-amino-1,2,4-triazole, aldehydes, and ethyl cyanoacetate or analogous active methylene compounds. This approach was successfully applied to synthesize various triazolopyrimidine derivatives, including those with isopropyl substitutions at the 7-position.
- Procedure : Equimolar amounts of 3-amino-1,2,4-triazole, an aldehyde bearing an isopropyl group, and ethyl cyanoacetate are mixed in a suitable solvent such as dimethylformamide (DMF) or ethanol-water mixtures.
- Catalyst : The reaction can be catalyzed by bases like triethylamine or by eco-friendly additives such as 4,4'-trimethylenedipiperidine (TMDP).
- Conditions : Heating at 130–160 °C for 15–20 minutes in DMF or refluxing in ethanol-water mixtures at 65–80 °C for several hours.
- Outcome : The reaction proceeds via Knoevenagel condensation followed by intramolecular cyclization to afford the triazolo[1,5-a]pyrimidine core.
Table 1: Representative Reaction Conditions and Yields for Triazolo[1,5-a]pyrimidine Synthesis Using TMDP Catalyst
| Entry | Aldehyde (R group) | Solvent System | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Isopropoxybenzaldehyde | Ethanol/Water (1:1) | 10 (TMDP) | Reflux | 2 | 85 |
| 2 | 4-Chlorobenzaldehyde | Water | 10 (TMDP) | Reflux | 2 | 80 |
| 3 | 4-(Dimethylamino)benzaldehyde | Molten TMDP | - | 65 | 3 | 73 |
Use of 1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol Intermediates
Another approach involves the preparation of 1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol derivatives, which can be further functionalized to introduce the isopropyl group at the 7-position.
- Key Intermediate : (S)-1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol.
- Functionalization : Reaction of this intermediate with alkyl or aryl halides, phenols, or other nucleophiles to form 7-substituted derivatives.
- Advantages : This method allows for selective introduction of isopropyl moieties and reduces impurities such as tri-substituted phosphine oxides by optimized reaction conditions.
Cyclization Using Malonic Acid and Phosphorus Oxyhalides
A patented method describes the cyclization of N-(3-(((aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amines with malonic acid in the presence of phosphorus oxyhalides to yield 5,7-dihydroxy-1,2,4-triazolo[1,5-a]pyrimidines, which can be further modified to introduce isopropyl groups.
- Reaction Conditions : Conducted at 70–100 °C in inert solvents such as benzene or toluene.
- Process : The cyclization and halogenation steps can be combined to simplify synthesis.
- Relevance : Although this method focuses on hydroxy and halo derivatives, it provides a framework for preparing substituted triazolopyrimidines, including isopropyl derivatives.
Mechanistic Insights
Knoevenagel Condensation and Cyclization
The key step in the synthesis of 7-isopropyl-6,7-dihydro-triazolo[1,5-a]pyrimidine involves Knoevenagel condensation between an aldehyde and ethyl cyanoacetate, catalyzed by bases or additives such as TMDP. This is followed by nucleophilic attack by 3-amino-1,2,4-triazole and intramolecular cyclization to form the fused triazolopyrimidine ring.
Catalytic Role of 4,4'-Trimethylenedipiperidine (TMDP)
TMDP acts as both a catalyst and a dual solvent-catalyst, enhancing reaction rates and yields by:
- Activating carbonyl groups through hydrogen bonding.
- Facilitating enolate formation from ethyl cyanoacetate.
- Stabilizing intermediates via Lewis base interactions.
- Providing an ecofriendly alternative to traditional Lewis acids or bases.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Catalyst/Additive | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3-Amino-1,2,4-triazole + aldehyde + cyanoacetate | Triethylamine or TMDP | DMF or EtOH/H2O | 65–160 | 0.25–2 h | 73–85 | One-pot Biginelli-like cyclization |
| 2 | 1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol + nucleophile | None specified | Various | Ambient–90 | Variable | High | Functionalization of intermediate to introduce isopropyl |
| 3 | N-(3-(((aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine + malonic acid + phosphorus oxyhalide | None specified | Benzene, toluene | 70–100 | Several hours | Moderate | Cyclization and halogenation combined |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, 6,7-DIHYDRO-7-(1-METHYLETHYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in various biological assays, including antimicrobial and antiviral activities.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism by which [1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, 6,7-DIHYDRO-7-(1-METHYLETHYL)- exerts its effects involves interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical and Pharmacokinetic Properties
- Melting Points and Solubility : The ethyl carboxylate derivative in has a high melting point (206°C), indicative of strong crystal lattice interactions, whereas the dihydro target compound may exhibit lower melting points due to reduced planarity.
Key Research Findings
- Herbicidal Applications : 5,7-Dimethyl sulfonamide derivatives () inhibit acetolactate synthase (ALS) with IC50 values comparable to sulfonylureas, highlighting the scaffold’s versatility. The target compound’s isopropyl group may similarly stabilize enzyme interactions.
- Antiviral Potential: Oxidized triazolopyrimidines inhibit influenza RdRP PA-PB1 interaction (IC50 ~26 μM) . The dihydro variant’s flexibility could mimic nucleotide binding, warranting further antiviral testing.
Biological Activity
7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of 1,2,4-triazolo[1,5-a]pyrimidines. This compound features a unique structure characterized by a triazole ring fused to a pyrimidine ring with an isopropyl group at the 7-position. Its structural properties suggest potential biological activities that are being explored in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through various synthetic pathways including nucleophilic substitutions and cyclization reactions typical of triazole derivatives. These methods allow for the creation of substituted derivatives that may enhance biological activity.
Antiviral Activity
Research indicates that compounds within the 1,2,4-triazolo[1,5-a]pyrimidine class exhibit significant antiviral properties. Specifically, derivatives have shown efficacy against HIV-1 by inhibiting reverse transcriptase-associated ribonuclease H activity. This suggests potential applications in treating viral infections .
Antibacterial Activity
This compound has demonstrated antibacterial activity against various strains including Enterococcus faecium. The presence of specific substituents on the triazole and pyrimidine rings appears to influence the compound's antimicrobial properties .
Anticancer Activity
The anticancer potential of this compound is supported by studies on related triazolo[1,5-a]pyrimidine derivatives. For instance:
- A series of derivatives were tested against human cancer cell lines MGC-803, HCT-116, and MCF-7. One derivative exhibited IC50 values of 9.47 µM against MGC-803 cells and showed significant inhibition of the ERK signaling pathway leading to apoptosis .
- Other compounds within this class have been reported to inhibit tubulin polymerization and induce cell cycle arrest in various cancer cell lines .
The biological efficacy of this compound is often linked to its interactions with specific biological targets such as enzymes and receptors. Molecular docking simulations and in vitro assays are commonly employed to evaluate binding affinities and mechanisms of action. These studies are crucial for optimizing the pharmacological profile of the compound .
Comparative Analysis with Related Compounds
The table below summarizes some structurally similar compounds along with their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-1H-[1,2,4]triazole | Methyl group at position 5 | Antimicrobial properties |
| 6-Methyl-7-(substituted)-[1,2,4]triazolo | Substituents at position 7 | Antiviral activity |
| 3-Amino-5-(substituted)-[1,2,4]triazolo | Amino group at position 3 | Anticancer activity |
| 5-Ethyl-6-(substituted)-[1,2,4]triazolo | Ethyl group at position 5 | Antibacterial effects |
Case Studies
Several case studies have highlighted the biological activities of triazolo[1,5-a]pyrimidines:
- A study demonstrated that certain derivatives could effectively inhibit cancer cell growth through modulation of key signaling pathways such as ERK .
- Another investigation focused on the antibacterial effects against resistant strains of bacteria which could pave the way for new therapeutic agents .
Q & A
Q. Optimization Strategies :
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Multi-component fusion | 5-amino-triazole, aldehyde, ethyl 3-oxohexanoate | DMF, 120°C, 12h | 65–75 | High regioselectivity |
| Ultrasound-assisted | Same as above + ultrasound irradiation | 60°C, 30min | 70–80 | Reduced reaction time |
| Green chemistry | Hydrazonoyl chlorides, ethanol/water | Reflux, 6h | 55–65 | Eco-friendly, low toxicity |
How can researchers characterize the structural and electronic properties of 7-Isopropyl-6,7-dihydro-triazolopyrimidine derivatives?
Basic Research Focus
Characterization involves spectroscopic and computational techniques:
Q. Advanced Techniques :
- X-ray crystallography : Resolves steric effects of isopropyl groups on ring conformation .
- DFT calculations : Predict electronic distribution and reactive sites (e.g., nucleophilic attack at C5) .
What functionalization strategies are effective for modifying the 7-isopropyl group to enhance bioactivity?
Advanced Research Focus
Functionalization often targets the isopropyl moiety or triazole/pyrimidine rings:
- Electrophilic substitution : Bromination at C5 using NBS (N-bromosuccinimide) introduces halogen atoms for cross-coupling .
- Nucleophilic displacement : Replacing the hydrazinyl group with amines or thiols improves solubility .
- Click chemistry : Azide-alkyne cycloaddition adds pharmacophores (e.g., fluorophenyl groups) .
Q. Table 2: Functionalization Outcomes
| Reaction Type | Reagent | Product Modification | Bioactivity Change |
|---|---|---|---|
| Bromination | NBS, AIBN | C5-Br substitution | Enhanced enzyme inhibition |
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Aryl group at C7 | Improved anticancer potency |
| Reductive amination | NaBH₄, alkyl amines | N-alkylation | Increased metabolic stability |
How can structural-activity relationships (SAR) guide the design of triazolopyrimidine derivatives with improved target specificity?
Advanced Research Focus
SAR studies highlight critical substituent effects:
- C7 isopropyl group : Enhances lipophilicity, improving blood-brain barrier penetration .
- C5 modifications : Electron-withdrawing groups (e.g., -CF₃) increase kinase inhibition (e.g., mTOR, JAK1/2) .
- Pyrimidine ring substitution : Methoxy or hydroxyl groups at C2 improve solubility and reduce toxicity .
Q. Methodological Approach :
- Molecular docking : Simulate binding to target proteins (e.g., mTOR PDB: 4JSV) to prioritize substituents .
- In vitro assays : Test derivatives against enzyme panels to identify off-target effects .
How should researchers address contradictions in reported biological activities of triazolopyrimidine analogs?
Advanced Research Focus
Discrepancies often arise from variations in:
- Compound purity : Use HPLC (>95% purity) and elemental analysis to confirm integrity .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Structural confirmation : Re-evaluate NMR/X-ray data to rule out isomerism .
Q. Case Study :
- Anticancer activity : A 7-isopropyl derivative showed IC₅₀ = 8 μM in one study but was inactive in another. Reanalysis revealed differences in mitochondrial toxicity assays vs. apoptosis markers .
What green chemistry principles can be applied to optimize triazolopyrimidine synthesis?
Q. Advanced Research Focus
Q. Table 3: Green Synthesis Metrics
| Parameter | Traditional Method | Green Method | Improvement |
|---|---|---|---|
| Solvent toxicity | High (DMF) | Low (ethanol/water) | Reduced environmental impact |
| Reaction time | 12h | 6h | 50% faster |
| E-factor* | 35 | 12 | 65% waste reduction |
| *E-factor = kg waste/kg product |
What mechanistic insights explain the biological activity of 7-isopropyl-triazolopyrimidines?
Q. Advanced Research Focus
- Enzyme inhibition : The isopropyl group induces steric hindrance in ATP-binding pockets (e.g., mTOR, JAK2), blocking substrate phosphorylation .
- cAMP modulation : Triazolopyrimidine cores mimic purine structures, inhibiting phosphodiesterases and elevating cAMP levels .
- DNA intercalation : Planar pyrimidine rings insert into DNA grooves, triggering apoptosis in cancer cells .
Q. Experimental Validation :
- Surface plasmon resonance (SPR) : Measure binding kinetics to purified enzymes .
- Microscale thermophoresis (MST) : Quantify dissociation constants (Kd) for target-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
